7-Bromoisoquinolin-3-amine
Overview
Description
7-Bromoisoquinolin-3-amine, also known as 7-bromo-3-isoquinolinamine, is a chemical compound with the linear formula C9H7BrN2 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves multiple steps. In one method, N-ethyl-N,N-diisopropylamine, tris-(o-tolyl)phosphine, and palladium diacetate are combined in N,N-dimethyl-formamide and heated at 100°C for 3 hours under an inert atmosphere. This is followed by a reaction with lithium hydroxide in water/tetrahydrofuran at 70°C for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) . The molecular weight of this compound is 223.07 g/mol .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
7-Bromoisoquinolin-3-amine has been utilized in various synthetic pathways and structural studies. For example, Bromo-7-methoxyisoquinoline was produced through the modification of the Pomeranz-Fritsch ring synthesis, revealing insights into the formation mechanisms and the formation of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000). Additionally, the reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia were explored, demonstrating nucleophilic substitution and suggesting the occurrence of the ANRORC mechanism (Sanders, Dijk, & Hertog, 2010).
Catalysis and Organic Synthesis
Research has demonstrated the potential of this compound in facilitating catalytic processes and organic synthesis. Notably, the behavior of 7-bromo-2-naphthol as an organic photoacid has been exploited in organic synthesis for the preparation of benzyl sulfides and polycyclic amines (Strada, Fredditori, Zanoni, & Protti, 2019). Moreover, the efficient protocol for the synthesis of diversely substituted 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones from reactions involving this compound exemplifies its utility in creating complex molecular structures and potentially bioactive compounds (Reddy & Mallesh, 2018).
Biomedical Applications
The compound's role extends to the biomedical field as well, where various derivatives have been synthesized and evaluated for their cytotoxic activity. For instance, a series of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines including derivatives of this compound were obtained and tested for in vitro antitumor activity, indicating potential therapeutic applications (Károlyi et al., 2012).
Safety and Hazards
7-Bromoisoquinolin-3-amine is classified as a hazardous substance. It’s harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
7-bromoisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKUAFGTDENLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680959 | |
Record name | 7-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192815-02-3 | |
Record name | 7-Bromo-3-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192815-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoisoquinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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